ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, makes it a valuable target for synthetic and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide. This reaction leads to the formation of the thieno[2,3-b]pyridine core, which is then further functionalized to introduce the amino and carboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-boiling solvents like pyridine and efficient catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, thiourea for thiolation, and various bases like potassium hydroxide for cyclization reactions. The conditions typically involve moderate to high temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds such as azoles, azines, and azepine derivatives. These products are of significant interest due to their potential biological activities .
Scientific Research Applications
Ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The thieno[2,3-b]pyridine core can interact with enzymes and receptors, modulating their activity. The presence of amino and carboxylate groups allows for hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
Uniqueness
Ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the phenylethenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 3-amino-2-carbamoyl-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H19N3O3S/c1-3-26-20(25)14-11(2)23-19-15(16(21)17(27-19)18(22)24)13(14)10-9-12-7-5-4-6-8-12/h4-10H,3,21H2,1-2H3,(H2,22,24)/b10-9+ |
InChI Key |
XDMPGABLEFDXPO-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2C(=C1/C=C/C3=CC=CC=C3)C(=C(S2)C(=O)N)N)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C=CC3=CC=CC=C3)C(=C(S2)C(=O)N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.